N-(2-ethylphenyl)-2-(methylthio)acetamide
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Overview
Description
N-(2-ethylphenyl)-2-(methylthio)acetamide is a compound of interest in various fields due to its unique chemical structure and properties. It is related to a broader class of compounds studied for their potential applications in medicine, chemistry, and materials science.
Synthesis Analysis
The synthesis of this compound and related compounds typically involves reactions like acetylation, esterification, and ester interchange. For instance, N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol are used in a multistep process to synthesize 2-hydroxy-N-methyl-N-phenyl-acetamide, a related compound (Zhou & Shu, 2002).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques like NMR, IR, and X-ray diffraction analysis. For example, N-(2-methylphenyl)acetamide exhibits a slightly twisted acetamide unit relative to its phenyl substituent, indicating structural flexibility (Gowda et al., 2007).
Chemical Reactions and Properties
This compound may undergo various chemical reactions, including acetylation and cyclization. These reactions can lead to the formation of complex structures like hexahydroindol-2-ones and erythrinanes (Chikaoka et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as melting and boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. For example, N-(2-methylphenyl)acetamide's crystal structure has been studied to understand its intermolecular interactions (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for potential applications. Studies on related compounds have explored these aspects using various spectroscopic and computational methods (Bharathy et al., 2021).
properties
IUPAC Name |
N-(2-ethylphenyl)-2-methylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-3-9-6-4-5-7-10(9)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATHXQSBIWSWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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